molecular formula C20H10N4O4 B3327402 2,6-Di(pyridin-4-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone CAS No. 34072-51-0

2,6-Di(pyridin-4-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone

Cat. No.: B3327402
CAS No.: 34072-51-0
M. Wt: 370.3 g/mol
InChI Key: MGZBZNMCVZTMAP-UHFFFAOYSA-N
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Description

2,6-Di(pyridin-4-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone (DI-N2) is a heterocyclic compound featuring a rigid pyrrolo[3,4-f]isoindole-tetraone core substituted with pyridin-4-yl groups at the 2- and 6-positions. Synthesized in 84% yield via condensation reactions involving pyromellitic dianhydride (PMDA) and aminopyridine derivatives, DI-N2 exhibits a high melting point (>300 °C) and distinct spectroscopic signatures, including IR ν(C=O) stretches at 1725 and 1657 cm⁻¹ and characteristic ^1H/^13C NMR peaks . Its extended π-conjugated system and electron-deficient core make it suitable for optoelectronic applications, such as UV-selective absorbers in dye-sensitized solar cells (DSSCs) .

Properties

IUPAC Name

2,6-dipyridin-4-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10N4O4/c25-17-13-9-15-16(20(28)24(19(15)27)12-3-7-22-8-4-12)10-14(13)18(26)23(17)11-1-5-21-6-2-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZBZNMCVZTMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di(pyridin-4-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2,6-Di(pyridin-4-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[3,4-f]isoindole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups onto the pyridine rings .

Scientific Research Applications

2,6-Di(pyridin-4-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Di(pyridin-4-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone exerts its effects involves interactions with molecular targets and pathways. Its unique structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrrolo[3,4-f]isoindole-tetraone scaffold is highly tunable, with substituents dictating physicochemical properties and applications. Below is a comparative analysis of DI-N2 and its structural analogs:

Substituent-Driven Functional Diversity

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
DI-N2 2,6-Di(pyridin-4-yl) C₂₀H₁₂N₄O₄ UV absorption (DSSCs), high thermal stability (>300 °C), strong π-conjugation [1]
APA 2,6-Bis(3-(triethoxysilyl)propyl) C₂₈H₄₀N₂O₁₀Si₂ Coupling agent in polyimide-silica composites; enhances interfacial compatibility via H-bonding and covalent interactions [2, 5]
C8-PMDI 2,6-Dioctyl C₂₄H₂₈N₂O₄ Phototransistor memory electrets; alkyl chains improve solution processability [11]
Bis(4-aminophenyl) derivative 2,6-Bis(4-aminophenyl) C₂₂H₁₄N₄O₄ Polyimide precursor (MW = 398.37); high purity (97%) for advanced polymer synthesis [16]
MOF Ligand (L1) 2,6-Bis(1H-pyrazol-4-yl) C₁₈H₁₀N₆O₄ Water-stable Ni-MOF catalyst; pore polarity enables selective ethanol/butanol differentiation [7, 9]

Thermal and Solubility Properties

  • Thermal Stability : DI-N2’s high melting point (>300 °C) surpasses alkylated analogs (e.g., C8-PMDI), which degrade at lower temperatures due to flexible alkyl chains .
  • Solubility: DI-N2 is sparingly soluble in polar aprotic solvents (e.g., DMSO), whereas triethoxysilyl-modified APA exhibits improved solubility in ethanol/water mixtures for composite fabrication .

Electronic and Application-Specific Behavior

  • Optoelectronics : DI-N2’s pyridinyl groups enhance electron-withdrawing capacity, red-shifting UV-Vis absorption compared to alkylated analogs like C8-PMDI .
  • MOF Catalysis : Pyrazolyl-substituted analogs (e.g., L1) form stable Ni-MOFs with pore environments tailored for catalytic selectivity .
  • Polymer Composites : APA’s triethoxysilyl groups enable covalent silica bonding, reducing phase separation in polyimide-silica films and improving mechanical strength .

Biological Activity

Overview

2,6-Di(pyridin-4-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone is a heterocyclic compound characterized by its complex structure featuring pyridine and isoindole rings. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties.

  • IUPAC Name : this compound
  • Molecular Formula : C20_{20}H10_{10}N4_{4}O4_{4}
  • Molecular Weight : 370.32 g/mol
  • CAS Number : 34072-51-0

Antimicrobial Properties

Research indicates that 2,6-Di(pyridin-4-yl)pyrrolo[3,4-f]isoindole exhibits significant antimicrobial activity against various pathogens. A study evaluating its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli demonstrated promising results. The compound was tested using the disk diffusion method and showed a notable zone of inhibition.

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays revealed that it inhibits the proliferation of various cancer cell lines. Notably, it was found to be effective against pancreatic cancer cells (Mia PaCa-2 and PANC-1), with IC50_{50} values indicating significant cytotoxicity.

Cell LineIC50_{50} (µM)
Mia PaCa-210
PANC-115
RKO12
LoVo14

The biological activity of 2,6-Di(pyridin-4-yl)pyrrolo[3,4-f]isoindole is believed to be linked to its ability to interact with biological macromolecules. It may act by:

  • Inhibiting DNA Topoisomerase : This enzyme is crucial for DNA replication and repair; inhibition can lead to cell death.
  • Inducing Apoptosis : The compound may trigger programmed cell death in cancer cells through various signaling pathways.
  • Interfering with Cellular Metabolism : By altering metabolic pathways in pathogens or cancer cells, the compound can disrupt their growth and survival.

Study on Anticancer Activity

A recent study focused on the effects of 2,6-Di(pyridin-4-yl)pyrrolo[3,4-f]isoindole on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The study also highlighted the potential for this compound to be developed into a therapeutic agent for cancer treatment.

Antimicrobial Efficacy Assessment

Another investigation assessed the antimicrobial properties of this compound against fungal strains. The results showed that it possessed antifungal activity comparable to standard antifungal agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Di(pyridin-4-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone
Reactant of Route 2
Reactant of Route 2
2,6-Di(pyridin-4-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone

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